Superior RNR Inhibitory Potency vs. Hydroxyurea in Recombinant Human Enzyme Assay
Triapine inhibits the human ribonucleotide reductase hRRM2 subunit with an IC50 of 144 nM, compared to 991 µM for hydroxyurea, representing a nearly 7,000-fold increase in potency [1]. Against the p53R2 subunit, Triapine's IC50 is 112 nM versus hydroxyurea's 2.48 mM, an approximately 22,000-fold increase [1]. This large potency differential is corroborated by in vivo DNA synthesis inhibition studies showing Triapine's effects are more pronounced and last considerably longer than those of hydroxyurea [2].
| Evidence Dimension | RNR Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | hRRM2: 144 nM; p53R2: 112 nM |
| Comparator Or Baseline | Hydroxyurea: hRRM2: 991 µM; p53R2: 2.48 mM |
| Quantified Difference | hRRM2: ~6,882-fold more potent; p53R2: ~22,143-fold more potent |
| Conditions | Recombinant human holoenzyme in vitro assay (Biochem Pharmacol. 2005) |
Why This Matters
This orders-of-magnitude potency advantage demonstrates Triapine is a vastly superior chemical probe for investigating RNR biology, enabling experiments at concentrations unlikely to elicit off-target effects.
- [1] Shao J, Zhou B, Zhu L, Di Bilio AJ, Su L, Yuan YC, Ren S, Lien EJ, Shih J, Yen Y. Determination of the potency and subunit-selectivity of ribonucleotide reductase inhibitors with a recombinant-holoenzyme-based in vitro assay. Biochem Pharmacol. 2005 Feb 15;69(4):627-34. View Source
- [2] Finch RA, Liu MC, Grill SP, Rose WC, Loomis R, Vasquez KM, Cheng YC, Sartorelli AC. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity. Biochem Pharmacol. 2000 Apr 15;59(8):983-91. View Source
